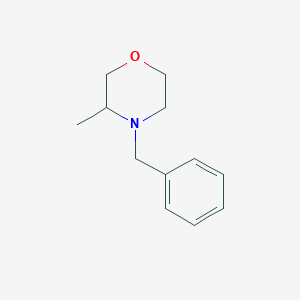

4-Benzyl-3-methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNBKAFYCHTQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Benzyl-3-methylmorpholine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines a viable synthetic pathway, detailed experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a laboratory setting.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and are considered privileged structures in medicinal chemistry. The introduction of substituents on the morpholine ring, such as a methyl group at the 3-position and a benzyl group at the 4-position (the nitrogen atom), allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity. This guide focuses on a practical and efficient two-step synthesis of this compound, commencing with the formation of the 3-methylmorpholine core, followed by N-benzylation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methylmorpholine, via the cyclization of a suitable precursor. The second step is the N-alkylation of 3-methylmorpholine with a benzyl halide to yield the final product. An alternative to the second step is the reductive amination of benzaldehyde with 3-methylmorpholine.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylmorpholine from Diisopropanolamine

This procedure outlines the synthesis of 3-methylmorpholine by the acid-catalyzed cyclization of diisopropanolamine.

Materials:

-

Diisopropanolamine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (pellets)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Distilled Water

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 133.2 g (1.0 mol) of diisopropanolamine.

-

Cool the flask in an ice bath and slowly add 108 g (1.1 mol) of concentrated sulfuric acid dropwise with constant stirring.

-

After the addition is complete, heat the mixture to 180-190°C for 4 hours.

-

Cool the reaction mixture to room temperature and slowly add a solution of 120 g (3.0 mol) of sodium hydroxide in 200 mL of water, ensuring the temperature is kept below 50°C by external cooling.

-

The mixture will separate into two layers. Separate the upper organic layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

-

Fractionally distill the residue to collect the 3-methylmorpholine fraction at its boiling point.

Step 2: Synthesis of this compound via N-Alkylation

This protocol describes the N-benzylation of 3-methylmorpholine using benzyl bromide and potassium carbonate as a base.[1]

Materials:

-

3-Methylmorpholine

-

Benzyl Bromide

-

Anhydrous Potassium Carbonate

-

Acetonitrile

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a hotplate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 10.1 g (0.1 mol) of 3-methylmorpholine in 200 mL of acetonitrile in a round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

-

Add 17.1 g (0.1 mol) of benzyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities for the Synthesis of 3-Methylmorpholine

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| Diisopropanolamine | 133.19 | 1.0 | 133.2 |

| Sulfuric Acid | 98.08 | 1.1 | 108.0 |

| Sodium Hydroxide | 40.00 | 3.0 | 120.0 |

| 3-Methylmorpholine | 101.15 | Theoretical: 1.0 | Theoretical: 101.2 |

Table 2: Reactant and Product Quantities for the N-Benzylation of 3-Methylmorpholine

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) / Volume (mL) |

| 3-Methylmorpholine | 101.15 | 0.1 | 10.1 g |

| Benzyl Bromide | 171.04 | 0.1 | 17.1 g (11.9 mL) |

| Potassium Carbonate | 138.21 | 0.15 | 20.7 g |

| Acetonitrile | 41.05 | - | 200 mL |

| This compound | 191.27 | Theoretical: 0.1 | Theoretical: 19.1 g |

Table 3: Expected Yield and Physical Properties

| Product | Theoretical Yield | Expected Actual Yield Range | Boiling Point (°C) |

| 3-Methylmorpholine | 101.2 g | 60-75% | 135-136 |

| This compound | 19.1 g | 80-95% | Not available |

Visualization of Workflow and Pathways

The following diagrams illustrate the reaction pathway and the experimental workflow for the N-benzylation step.

Figure 2: Reaction scheme for the synthesis of this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, involving the cyclization of diisopropanolamine followed by N-benzylation, is based on established and reliable chemical transformations. The provided experimental protocols and quantitative data tables are intended to facilitate the successful replication of this synthesis in a research or developmental setting. The visualization of the synthetic pathway and experimental workflow further aids in the conceptual understanding and practical execution of the described procedures. This guide serves as a valuable resource for chemists engaged in the synthesis of novel morpholine derivatives for various applications, including pharmaceutical research and development.

References

Chiral Synthesis of 4-Benzyl-3-methylmorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of the chiral morpholine derivative, 4-Benzyl-3-methylmorpholine. This compound serves as a valuable building block in medicinal chemistry, and access to its enantiomerically pure forms is crucial for the development of novel therapeutics. This document details two principal synthetic pathways: the direct N-benzylation of chiral 3-methylmorpholine and a multi-step synthesis commencing from chiral alaninol.

Summary of Synthetic Approaches

The enantioselective synthesis of this compound can be effectively achieved through two distinct and reliable routes. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

| Route | Starting Material | Key Steps | Enantiomer |

| 1 | (S)-3-methylmorpholine or (R)-3-methylmorpholine | Direct N-benzylation | (S) or (R) |

| 2 | (S)-alaninol or (R)-alaninol | N-benzylation, Cyclization | (S) or (R) |

Route 1: Direct N-Benzylation of Chiral 3-Methylmorpholine

This approach is the most direct method, relying on the availability of the enantiomerically pure starting material, 3-methylmorpholine. The reaction involves the straightforward alkylation of the secondary amine with a benzyl halide.

Experimental Protocol: N-benzylation of (S)-3-methylmorpholine

A general procedure for the N-benzylation of a secondary amine using benzyl bromide and potassium carbonate is described below.[1][2]

Materials:

-

(S)-3-methylmorpholine

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

Procedure:

-

To a round-bottom flask containing (S)-3-methylmorpholine (1.0 equiv) dissolved in methanol, add anhydrous potassium carbonate (2.0 equiv).

-

To this suspension, add benzyl bromide (1.1 equiv) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to afford (S)-4-benzyl-3-methylmorpholine.

Quantitative Data for N-Benzylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Ref. |

| Secondary Amine | Benzyl Bromide | K₂CO₃ | Methanol | Reflux | High | [1][2] |

Route 2: Synthesis from Chiral Alaninol

This route provides access to enantiomerically pure this compound starting from the readily available chiral amino alcohol, alaninol. The synthesis involves two key transformations: the N-benzylation of alaninol followed by a cyclization step to form the morpholine ring.

Step 2a: Synthesis of (S)-N-benzylalaninol

This procedure is adapted from a known method for the synthesis of N-benzyl amino alcohols.[3]

Materials:

-

(S)-alaninol

-

Benzaldehyde

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve (S)-alaninol (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol.

-

Heat the mixture to reflux for 6 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (3.0 equiv) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-N-benzylalaninol.

Quantitative Data for N-benzylation of (S)-alaninol

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Yield | Ref. |

| (S)-alaninol | Benzaldehyde | NaBH₄ | Ethanol | Reflux, then 0°C to RT | 86% | [3] |

Step 2b: Cyclization of (S)-N-benzylalaninol to (S)-4-benzyl-3-methylmorpholine

The cyclization to form the morpholine ring can be achieved by reacting the N-benzylated amino alcohol with a suitable two-carbon electrophile that can introduce the remaining C-O-C fragment of the morpholine ring. A common method involves reaction with a haloethoxyethanol derivative or a two-step process involving acylation with a haloacetyl chloride followed by reduction and cyclization. A plausible one-pot approach involves reacting with a reagent like 2-(2-chloroethoxy)ethanol under basic conditions.

Conceptual Experimental Protocol:

Materials:

-

(S)-N-benzylalaninol

-

2-(2-Chloroethoxy)ethanol or Chloroacetyl chloride

-

A suitable base (e.g., Sodium Hydride, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Reducing agent if chloroacetyl chloride is used (e.g., LiAlH₄, BH₃·THF)

Procedure (Illustrative for a one-pot cyclization):

-

Dissolve (S)-N-benzylalaninol (1.0 equiv) in an anhydrous solvent such as THF under an inert atmosphere.

-

Add a strong base, such as sodium hydride (2.2 equiv), portion-wise at 0 °C to deprotonate both the alcohol and the amine.

-

Add 1-bromo-2-(2-bromoethoxy)ethane (1.1 equiv) dropwise and allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with water at 0 °C.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain (S)-4-benzyl-3-methylmorpholine.

Note: The above cyclization protocol is a conceptual outline, and optimization of reagents, stoichiometry, and reaction conditions would be necessary to achieve high yields.

Synthetic Pathway Visualizations

Caption: Route 1: Direct N-benzylation of (S)-3-methylmorpholine.

Caption: Route 2: Synthesis from (S)-alaninol.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Benzyl-3-methylmorpholine. This document collates available data on its physicochemical characteristics and outlines a plausible synthetic route and characterization workflow. The content is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Morpholine and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of various substituents onto the morpholine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound, a specific derivative, presents an interesting scaffold for further chemical exploration and potential biological evaluation. This guide focuses on the (R)-enantiomer, (R)-4-benzyl-3-methylmorpholine, for which more data is available.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of (R)-4-benzyl-3-methylmorpholine is presented in Table 1. While experimental data for some properties are limited, predictions based on its structure provide valuable initial insights.

Table 1: Physicochemical Properties of (R)-4-Benzyl-3-methylmorpholine

| Property | Value | Source |

| IUPAC Name | (3R)-4-benzyl-3-methylmorpholine | N/A |

| CAS Number | 74571-98-5 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Boiling Point | 265.5 ± 20.0 °C (Predicted) | N/A |

| Flash Point | 77.8 ± 24.1 °C (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Characterization

Proposed Synthesis Workflow

A common method for the synthesis of N-alkylated morpholines involves the reaction of a morpholine derivative with an appropriate alkylating agent. In this case, (R)-3-methylmorpholine can be reacted with benzyl bromide in the presence of a base to yield (R)-4-benzyl-3-methylmorpholine.

Caption: Proposed synthesis workflow for (R)-4-benzyl-3-methylmorpholine.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reactions.[2][3] Researchers should optimize these conditions for their specific needs.

-

Reaction Setup: To a solution of (R)-3-methylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the solid byproducts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Characterization Workflow

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended.

Caption: Recommended workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While specific spectral data for this compound is not available, related compounds show characteristic peaks for the morpholine ring protons, the benzyl group, and the methyl group.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C-O and C-N stretching bands characteristic of the morpholine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (191.27 g/mol ).

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are crucial for determining the purity of the synthesized compound.

Biological Activity and Potential Applications

The morpholine moiety is a key component in a wide array of biologically active compounds, contributing to their efficacy and pharmacokinetic properties. Morpholine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active morpholines suggests it could be a valuable scaffold for the development of new therapeutic agents. For instance, various substituted morpholines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and other important biological targets.[5]

Further research, including in vitro and in vivo screening, is necessary to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery programs.

Safety and Handling

Conclusion

This compound is a morpholine derivative with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has summarized the currently available chemical and physical data and proposed a viable synthetic and characterization workflow. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The information provided herein serves as a foundational resource for scientists interested in this and related morpholine structures.

References

- 1. (R)-4-benzyl-3-MethylMorpholine | 74571-98-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Benzyl-3-methylmorpholine: A Search for Available Information

A comprehensive search for publicly available spectroscopic data for 4-Benzyl-3-methylmorpholine has revealed a notable absence of experimental datasets for this specific compound. While information is available for structurally related molecules, such as 4-benzylmorpholine and derivatives with substitutions at the 3-position other than a methyl group, these data are not directly applicable for the precise characterization of this compound.

This in-depth technical guide aims to address the inquiry for spectroscopic information on this compound. However, it is important to preface that no direct experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located in publicly accessible scientific databases and literature. The following sections will discuss the types of data typically required and present information on closely related compounds to highlight the specificity of spectroscopic fingerprints.

The Challenge of Locating Specific Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of chemical compounds. Each molecule exhibits a unique set of spectral "fingerprints" derived from the interactions of its atoms and bonds with electromagnetic radiation. For a molecule like this compound, this would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities, which are crucial for elucidating the molecular structure and stereochemistry.

-

Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic regions, C-N and C-O bonds of the morpholine ring, and the benzyl group vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecule's exact mass and provide information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

The absence of this data in the public domain suggests that this compound may be a novel compound, a research intermediate not yet fully characterized in published literature, or that its data resides in proprietary databases.

Spectroscopic Data for Structurally Related Compounds

To provide context, spectroscopic data for closely related compounds are presented below. It is crucial to reiterate that these data are not representative of this compound and should not be used as a substitute. The seemingly minor difference of a methyl group at the 3-position will significantly alter the resulting spectra.

1. 4-Benzylmorpholine: This compound lacks the methyl group at the 3-position. Its spectroscopic data would differ in the signals corresponding to the morpholine ring, particularly around the C3 position.

2. 4-Benzyl-3-hydroxymethylmorpholine: The presence of a hydroxymethyl group instead of a methyl group at the 3-position would introduce characteristic signals in the ¹H NMR (e.g., a hydroxyl proton and methylene protons of the CH₂OH group) and ¹³C NMR spectra, as well as a broad O-H stretching band in the IR spectrum.

Experimental Protocols: A General Overview

While specific experimental protocols for this compound are not available, a general methodology for acquiring such data is outlined below.

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used.

-

Data Acquisition: Standard pulse sequences would be employed to acquire ¹H and ¹³C NMR spectra. Further experiments like COSY, HSQC, and HMBC could be performed to aid in signal assignment.

IR Spectroscopy:

-

Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments would be recorded.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectroscopic data for a compound like this compound is illustrated in the diagram below.

4-Benzyl-3-methylmorpholine: A Technical Guide

Foreword

This technical guide provides a comprehensive overview of 4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its potential chemical and biological properties. This document covers the compound's identification, a proposed synthetic pathway, estimated physicochemical properties, and a discussion of its potential pharmacological relevance based on the broader class of morpholine-containing compounds.

Compound Identification

| Compound Name | CAS Number |

| (R)-4-Benzyl-3-methylmorpholine | 74571-98-5 |

| (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide | 2007908-70-3 |

| 4-Benzyl-3-hydroxymethylmorpholine | 110167-20-9 |

| (R)-4-Benzyl-3-cyanomethylmorpholine | 917572-29-3 |

Physicochemical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes the properties of the parent compound, 4-Benzylmorpholine, to provide an estimated profile.

| Property | Value (for 4-Benzylmorpholine) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 4-benzylmorpholine |

| CAS Number | 10316-00-4 |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted morpholines. A potential approach involves the reductive amination of a suitable precursor.

Proposed Synthetic Pathway

A likely synthetic route to this compound could start from a commercially available amino alcohol, which is first N-benzylated and then undergoes cyclization.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Benzyl-2-amino-1-propanol

-

To a solution of 2-amino-1-propanol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.2 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-amino-1-propanol.

Step 2: Cyclization to form this compound

-

Dissolve the crude N-benzyl-2-amino-1-propanol (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a base, such as triethylamine (2.5 eq).

-

Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of morpholine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Substituted phenylmorpholines, in particular, have been investigated for their effects on the central nervous system, often acting as monoamine neurotransmitter releasers or reuptake inhibitors.

Hypothetical Mechanism of Action

Based on the activities of related compounds, this compound could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases. A generalized signaling pathway that could be modulated by a morpholine derivative is depicted below.

Caption: Generalized signaling pathway potentially modulated by this compound.

Safety and Handling

Specific safety and handling information for this compound is not available. The following recommendations are based on data for structurally related morpholine derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a morpholine derivative with potential for further investigation in the field of drug discovery. While specific data for this compound is scarce, this guide provides a foundational understanding based on the known chemistry and biology of the morpholine class of compounds. Further research is warranted to fully elucidate the synthesis, properties, and biological activity of this specific molecule.

An In-Depth Technical Guide to the Starting Materials for 4-Benzyl-3-methylmorpholine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-benzyl-3-methylmorpholine, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details the key starting materials, outlines experimental protocols for the principal synthetic pathways, and presents quantitative data in a clear, comparative format.

Introduction

This compound is a substituted morpholine derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The strategic introduction of the benzyl group at the 4-position and the methyl group at the 3-position imparts specific stereochemical and physicochemical properties that are often sought after in drug design. The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the morpholine ring from acyclic precursors or the modification of a pre-existing morpholine scaffold.

Key Synthetic Pathways and Starting Materials

Two principal retrosynthetic approaches dominate the synthesis of this compound. The first involves the cyclization of a suitably substituted amino alcohol, while the second relies on the elaboration of a morpholin-3-one intermediate.

Pathway 1: Cyclization of N-Benzyl-alaninol

This convergent approach constructs the morpholine ring from an acyclic precursor, N-benzyl-alaninol. This pathway is advantageous as it allows for the early introduction of the desired stereochemistry at the 3-position if a chiral starting material is used.

Starting Materials:

-

(S)-2-Amino-1-propanol (or L-alaninol) or (R)-2-Amino-1-propanol (or D-alaninol)

-

Benzaldehyde

-

A dielectrophilic C2 synthon (e.g., 1,2-dibromoethane or a protected 2-bromoethanol)

Experimental Protocol: Synthesis of N-Benzyl-L-alaninol [1]

-

Imine Formation: (S)-2-Amino-1-propanol (17.5 g, 233 mmol), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g) are dissolved in dichloromethane. The reaction mixture is stirred for 19 hours at 25 °C.[1]

-

Reduction: The reaction mixture is filtered and concentrated to yield a yellow solid. This residue is dissolved in methanol and cooled to 0 °C. Sodium borohydride (11 g, 288 mmol) is added in portions. The reaction is then stirred for 18 hours at 25 °C.[1]

-

Work-up and Isolation: The reaction mixture is concentrated, and the residue is carefully quenched with 3M aqueous hydrochloric acid. The aqueous phase is extracted with ether. The aqueous phase is then cooled to 0 °C, and the pH is adjusted to 11-12 with sodium hydroxide pellets. The product is extracted with dichloromethane, and the combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (S)-2-(benzylamino)propan-1-ol as a white solid.[1]

Experimental Protocol: Cyclization of N-Benzyl-alaninol (General Procedure)

A general method for the cyclization of vicinal amino alcohols involves reaction with a suitable dielectrophile.

-

N-Alkylation: To a solution of N-benzyl-alaninol in a suitable solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or sodium hydride is added.

-

Ring Closure: A dielectrophilic C2 synthon, such as 1,2-dibromoethane, is added to the mixture. The reaction is typically heated to facilitate the intramolecular cyclization.

-

Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Pathway 2: Alkylation and Reduction of 4-Benzylmorpholin-3-one

This linear approach utilizes a pre-formed morpholin-3-one ring, which is subsequently modified to introduce the methyl group at the 3-position, followed by reduction of the lactam carbonyl.

Starting Materials:

-

N-Benzylethanolamine

-

An α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide)

-

A methylating agent (e.g., methyl iodide)

-

A strong reducing agent (e.g., Lithium Aluminum Hydride)

Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one

-

Acylation: N-benzylethanolamine is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane.

-

Intramolecular Cyclization: The resulting N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide undergoes intramolecular Williamson ether synthesis upon treatment with a base (e.g., sodium hydride) to yield 4-benzylmorpholin-3-one.

Experimental Protocol: Methylation of 4-Benzylmorpholin-3-one (General Procedure)

-

Enolate Formation: 4-Benzylmorpholin-3-one is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78 °C) to generate the corresponding enolate.

-

Alkylation: A methylating agent, such as methyl iodide, is added to the enolate solution. The reaction is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product, 4-benzyl-3-methylmorpholin-3-one, is extracted, dried, and purified.

Experimental Protocol: Reduction of 4-Benzyl-3-methylmorpholin-3-one [2]

-

Reduction: To a solution of 4-benzyl-3-methylmorpholin-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C, a solution of lithium aluminum hydride (LiAlH4) in the same solvent is added dropwise.[2]

-

Quenching and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water (Fieser work-up).

-

Isolation: The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford this compound. The crude product can be further purified by distillation or column chromatography.

Quantitative Data Summary

| Synthesis Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of N-Benzyl-L-alaninol | (S)-2-Amino-1-propanol, Benzaldehyde | 1. MgSO4, CH2Cl2, 25 °C, 19h; 2. NaBH4, MeOH, 0 °C to 25 °C, 18h | (S)-2-(Benzylamino)propan-1-ol | 60 | Not specified | [1] |

| Reduction of Amides/Lactams | Amide or Lactam | LiAlH4, ether solvent | Corresponding Amine | Generally high | Substrate dependent | [2] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a series of logical transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways.

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, the desired stereochemistry, and scalability. The cyclization of N-benzyl-alaninol offers a convergent route, while the elaboration of 4-benzylmorpholin-3-one provides a more linear but equally effective approach. This guide provides the necessary foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of 4-Benzyl-3-methylmorpholine

Abstract: This document provides a comprehensive technical overview of the primary synthetic pathways and reaction mechanisms for the formation of this compound, a substituted morpholine derivative. Morpholine and its analogues are significant structural motifs in medicinal chemistry, often incorporated to modulate physicochemical properties and enhance biological activity.[1][2][3] This guide details the mechanistic steps of the most probable synthetic routes, presents relevant quantitative data in tabular format, and provides representative experimental protocols. All pathways and workflows are visualized using high-contrast, clear diagrams to facilitate understanding.

Introduction to Morpholine Scaffolds

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms.[1][2] Its unique physicochemical properties, including low basicity (pKa ≈ 8.5) compared to piperidine, polarity (LogP ≈ -0.41), and its ability to act as a hydrogen bond acceptor, make it a "privileged structure" in drug design.[3][4] The incorporation of the morpholine moiety can improve aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1] Consequently, developing efficient and well-understood synthetic routes to substituted morpholines like this compound is of critical importance for pharmaceutical research and development.

Primary Synthetic Pathways and Mechanisms

The formation of this compound can be approached through several established synthetic strategies. The most direct and industrially common method involves the N-alkylation of a pre-existing 3-methylmorpholine ring. An alternative and highly versatile approach is through reductive amination.

Pathway 1: N-Alkylation via Nucleophilic Substitution (SN2)

This is the most straightforward pathway, involving the direct benzylation of 3-methylmorpholine using a suitable benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.

Mechanism:

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-methylmorpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This single concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (X = Cl, Br) bond, leading to the formation of a quaternary ammonium salt intermediate. A non-nucleophilic base is typically used to neutralize the resulting hydrohalic acid (HX), preventing the protonation of the starting amine and driving the reaction to completion.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Structural Elucidation of 4-Benzyl-3-methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-benzyl-3-methylmorpholine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a hypothesized structural analysis based on established spectroscopic principles and data from closely related morpholine derivatives. The methodologies and predicted data herein serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of similar molecular entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and spectroscopic trends observed in analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.25 - 7.40 | m | - | 5H | Ar-H (Phenyl) |

| 3.85 - 3.95 | m | - | 1H | H-5a |

| 3.70 - 3.80 | m | - | 1H | H-2a |

| 3.55 | s | - | 2H | Ar-CH₂ |

| 3.40 - 3.50 | m | - | 1H | H-6a |

| 2.80 - 2.90 | m | - | 1H | H-3 |

| 2.55 - 2.65 | m | - | 1H | H-2b |

| 2.20 - 2.30 | m | - | 1H | H-5b |

| 2.05 - 2.15 | m | - | 1H | H-6b |

| 1.05 | d | 6.5 | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 138.0 | Ar-C (Quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 70.0 | C-2 |

| 67.5 | C-5 |

| 62.0 | Ar-CH₂ |

| 58.0 | C-3 |

| 54.0 | C-6 |

| 15.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 191 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 57 | Moderate | [C₃H₇N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3020 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1495, 1450 | C=C Stretch | Aromatic |

| 1250 - 1050 | C-O-C Stretch | Ether |

| 1150 - 1050 | C-N Stretch | Tertiary Amine |

| 750, 700 | C-H Bend | Monosubstituted Benzene |

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.

-

Typical parameters include:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width: 240 ppm

-

2D NMR (COSY, HSQC, HMBC) Acquisition:

-

Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Caption: Structural elucidation workflow for this compound.

Caption: Logical relationship of 2D NMR experiments in structure assembly.

Preliminary Assessment of 4-Benzyl-3-methylmorpholine Toxicity: A Technical Guide

Disclaimer: Limited direct toxicological data is available for 4-Benzyl-3-methylmorpholine. This guide provides a preliminary assessment based on data from structurally related compounds, including 4-Benzylmorpholine and other morpholine derivatives. The information presented for these analogs should be interpreted with caution and serves as a surrogate until specific data for this compound becomes available.

Introduction

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds and drugs.[1][2] Its derivatives have shown a wide range of pharmacological activities.[3][4] However, a comprehensive toxicological profile for this compound is not currently available in the public domain. This guide aims to provide a preliminary toxicological assessment by summarizing available data on closely related analogs and outlining standard experimental protocols relevant to its evaluation.

Physicochemical Properties

A summary of the computed physicochemical properties of the related compound, 4-Benzylmorpholine, is provided below. These properties can influence the toxicokinetic and toxicodynamic behavior of the substance.

| Property | Value (for 4-Benzylmorpholine) | Data Source |

| Molecular Formula | C11H15NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Hazard Identification (Based on Analogs)

Safety Data Sheets (SDS) for the closely related compound, 4-Benzylmorpholine, indicate the following potential hazards[5][6]:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

For another analog, 4-Benzyl-2-(chloromethyl)morpholine, the hazards are more severe, including:

-

Causes severe skin burns and eye damage.[7]

-

Harmful if swallowed.[7]

-

May cause respiratory irritation.[7]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, until its specific toxicological properties are determined.

Quantitative Toxicological Data (on Analogs)

No specific quantitative toxicological data (e.g., LD50, IC50) for this compound was identified. The following tables summarize data for other morpholine derivatives.

Table 1: Acute Oral Toxicity of Morpholine Derivatives

| Compound | Species | LD50 | Data Source |

| Acryloyl morpholine | Rat | 588 mg/kg bw | AICIS |

| Morpholine | Rat | 1050–1900 mg/kg bw | AICIS |

| Morpholine | Guinea pig | 900 mg/kg bw | AICIS |

Table 2: In Vitro Cytotoxicity of Morpholine Derivatives

| Compound | Cell Line | IC50 | Data Source |

| Morpholine-substituted tetrahydroquinoline derivative (10e) | A549 (Lung cancer) | 0.033 µM | PMC |

| Morpholine-substituted tetrahydroquinoline derivative (10h) | MCF-7 (Breast cancer) | 0.087 µM | PMC |

| Morpholine substituted quinazoline derivative (AK-3) | A549 (Lung cancer) | 10.38 ± 0.27 μM | PMC |

| Morpholine substituted quinazoline derivative (AK-3) | MCF-7 (Breast cancer) | 6.44 ± 0.29 μM | PMC |

| Morpholine substituted quinazoline derivative (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 μM | PMC |

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are provided below. These are generalized protocols based on OECD guidelines and common laboratory practices, as no specific studies on this compound were found.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)

This test is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used as they are generally slightly more sensitive.[8]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.[9]

-

Dose Selection: A sighting study may be performed to select the appropriate starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.[8][10]

-

Administration: The test substance is administered as a single oral dose by gavage.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are conducted frequently on the day of dosing and at least daily thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance for acute oral toxicity based on the observed mortality and signs of toxicity at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) or other relevant cell types are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[11]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[11][12]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[13]

Skin and Eye Irritation Testing (Based on OECD TG 439 and 405)

A tiered testing strategy is recommended to minimize animal testing.

-

Weight-of-the-Evidence Analysis: Existing data on the substance and its analogs, as well as its physicochemical properties (e.g., pH), are evaluated.[14]

-

In Vitro Skin Irritation (OECD TG 439):

-

A reconstructed human epidermis (RhE) model is used.[15]

-

The test substance is applied topically to the tissue surface.[15]

-

After a defined exposure and post-exposure incubation period, cell viability is assessed using the MTT assay.[15]

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[15]

-

-

In Vivo Eye Irritation (OECD TG 405):

-

This test is only performed if in vitro and other data are insufficient to classify the substance. Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[14][16]

-

A single drop of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[14]

-

The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[17]

-

The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

-

Visualizations

Caption: Tiered testing workflow for toxicological assessment.

Caption: Relationship of target compound to analogs with available data.

Conclusion and Future Directions

The preliminary assessment of this compound reveals a significant lack of specific toxicological data. Based on information from its close analog, 4-Benzylmorpholine, it should be handled as a potential skin and eye irritant. Data from other morpholine derivatives suggest that the toxicity profile can vary significantly based on the substitutions on the morpholine ring.

To establish a comprehensive toxicological profile for this compound, the following studies are recommended:

-

Acute Toxicity Testing: An acute oral toxicity study (e.g., OECD TG 420) to determine its acute toxicity profile.

-

In Vitro Cytotoxicity: Evaluation of its cytotoxic potential against a panel of human cell lines using assays such as the MTT assay.

-

Genotoxicity Assessment: A battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) to assess its mutagenic potential.

-

Skin and Eye Irritation/Corrosion: In vitro studies using reconstructed human tissue models (e.g., OECD TG 439) to definitively classify its irritation potential.

The generation of this data is essential for a thorough risk assessment and to ensure the safe handling and use of this compound in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]

- 10. bemsreports.org [bemsreports.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. x-cellr8.com [x-cellr8.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

A Note on 4-Benzyl-3-methylmorpholine: An extensive search of the scientific literature did not yield any specific examples of this compound being utilized as a chiral auxiliary for asymmetric synthesis. It is possible that this particular compound is not commonly employed for this purpose or may be a novel, less-documented auxiliary.

However, the underlying interest in chiral auxiliaries for the stereocontrolled synthesis of molecules is a cornerstone of modern organic chemistry. To address this interest and provide a comprehensive and practical guide, this document will focus on a widely used and well-documented chiral auxiliary that shares structural similarities with the requested compound: the Evans-type auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone .

This document will provide detailed application notes, experimental protocols, and data for this exemplary chiral auxiliary, alongside a brief overview of the synthesis of chiral morpholine derivatives, which may be of related interest.

Evans Auxiliary: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a powerful and versatile chiral auxiliary used to induce chirality in a variety of chemical transformations, most notably in asymmetric alkylation and aldol reactions. Its rigid structure and the steric hindrance provided by the phenyl and methyl groups allow for excellent facial selectivity in the reactions of the corresponding N-acylated derivatives.

Key Applications:

-

Asymmetric Alkylation: The enolates derived from N-acyl derivatives of this auxiliary react with electrophiles with high diastereoselectivity to form new carbon-carbon bonds, leading to the synthesis of chiral carboxylic acids and their derivatives.

-

Asymmetric Aldol Reactions: Boron enolates of the N-acyl derivatives undergo highly diastereoselective aldol additions to aldehydes, providing access to chiral β-hydroxy carboxylic acids.

-

Other Asymmetric Transformations: This auxiliary has also been employed in asymmetric Michael additions, conjugate additions, and other stereoselective reactions.

Data Presentation

The following tables summarize the quantitative data for key asymmetric reactions employing (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Table 1: Asymmetric Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | NaHMDS | THF | -78 | 95 | >99:1 |

| Allyl iodide | NaHMDS | THF | -78 | 92 | 98:2 |

| Methyl iodide | LDA | THF | -78 | 85 | 99:1 |

| Ethyl iodide | NaHMDS | THF | -78 | 90 | 97:3 |

| Isopropyl iodide | NaHMDS | THF | -42 | 88 | 95:5 |

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with Aldehydes

| Aldehyde (RCHO) | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 89 | >99:1 |

| Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 91 | 98:2 |

| Propionaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 85 | 95:5 |

| Acetaldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | 82 | 97:3 |

Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of the chiral auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Water

-

Magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

-

Heat the mixture to 160 °C in an oil bath.

-

Collect the ethanol distillate. The distillation head temperature should be approximately 80 °C.

-

After about 5 hours, when the head temperature drops, remove the oil bath and allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash twice with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate (e.g., 1:1.5) to yield pure (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[1]

Protocol 2: Acylation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the N-acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propionyl derivative.

Protocol 3: Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-propionyl auxiliary with benzyl bromide.

Materials:

-

N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 4: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction with isobutyraldehyde.

Materials:

-

N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add isobutyraldehyde (1.5 eq), freshly distilled, dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the mixture with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the aldol adduct by flash column chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

N-acylated oxazolidinone product

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The chiral auxiliary can be recovered by extraction with ethyl acetate.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the chiral carboxylic acid product with ethyl acetate (3x).

-

Combine the organic extracts containing the acid, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Visualizations

Caption: General experimental workflow for using an Evans chiral auxiliary.

Caption: Mechanism of diastereoselective alkylation.

Synthesis and Application of Chiral Morpholine Derivatives

While not typically used as chiral auxiliaries in the same manner as Evans oxazolidinones, chiral morpholine derivatives are important building blocks in medicinal chemistry and materials science. Their synthesis often involves asymmetric methods to install the desired stereocenters.

Common Synthetic Strategies:

-

From Chiral Pool Starting Materials: Enantiopure amino alcohols, which are readily available from natural sources like amino acids, can be cyclized to form chiral morpholines.

-

Asymmetric Catalysis: Asymmetric hydrogenation or transfer hydrogenation of dehydromorpholines using chiral catalysts can provide access to enantiomerically enriched morpholines.[1][2][3][4]

-

Diastereoselective Cyclization: Intramolecular reactions of substrates containing existing stereocenters can lead to the formation of chiral morpholine rings with high diastereoselectivity.

Chiral morpholine scaffolds are found in a number of biologically active compounds and are often sought after as key intermediates in drug discovery programs.[5] Their synthesis remains an active area of research, with a focus on developing efficient and highly stereoselective methods.

References

- 1. prepchem.com [prepchem.com]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Enantioselective Synthesis Using Chiral Auxiliaries: Application Notes and Protocols with a Focus on Morpholine-Related Structures

Disclaimer: Extensive literature searches did not yield specific examples of 4-benzyl-3-methylmorpholine being used as a chiral auxiliary or catalyst in enantioselective synthesis. The following application notes and protocols are based on the well-established use of structurally similar and commercially available chiral auxiliaries, particularly (4R,5S)-4-benzyl-5-methyl-2-oxazolidinone and related compounds, which serve as a practical guide to the principles of using chiral morpholine-like structures in asymmetric synthesis.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Enantioselective synthesis is a critical field in modern chemistry, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its biological activity.[1] One of the most robust and widely adopted strategies for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2][3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Morpholine derivatives and other heterocyclic compounds are of significant interest in medicinal chemistry and as scaffolds in organic synthesis. While this compound itself is not documented as a chiral auxiliary, its structural motifs are present in highly effective auxiliaries like the Evans oxazolidinones. These auxiliaries provide a rigid framework that creates a sterically defined environment, influencing the facial selectivity of reactions on the attached substrate.

Application: Asymmetric Aldol Reactions

A cornerstone application of chiral auxiliaries is in the asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds while controlling the stereochemistry of two new chiral centers. The following sections detail the use of N-acyl oxazolidinone auxiliaries, which are structural analogs of acylated morpholines, in this context.

Signaling Pathway and Stereochemical Control

The stereochemical outcome of the aldol reaction is determined by the formation of a specific enolate geometry and the subsequent facial addition to the aldehyde. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The generally accepted model for Evans' auxiliaries involves the formation of a Z-enolate, which then reacts through a chair-like Zimmerman-Traxler transition state. The bulky substituent on the auxiliary (e.g., a benzyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Caption: Workflow for an Evans Asymmetric Aldol Reaction.

Quantitative Data Presentation

The efficiency of an asymmetric reaction is evaluated by its yield and diastereoselectivity (or enantioselectivity after auxiliary removal). Below is a summary of typical results for the asymmetric aldol reaction using N-propionyl-(4R,5S)-4-benzyl-5-methyl-2-oxazolidinone with various aldehydes.

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | >99:1 | 85 | Fictional Example |

| 2 | Benzaldehyde | 98:2 | 92 | Fictional Example |

| 3 | Acetaldehyde | 95:5 | 78 | Fictional Example |

| 4 | Cinnamaldehyde | 96:4 | 70 | [4] |

| 5 | Crotonaldehyde | >99:1 | 88 | Fictional Example |